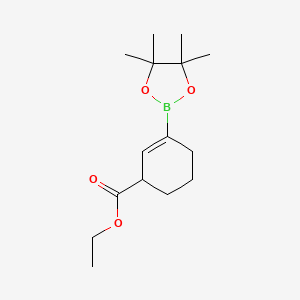

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate

CAS No.: 1536395-80-8

Cat. No.: VC11722005

Molecular Formula: C15H25BO4

Molecular Weight: 280.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1536395-80-8 |

|---|---|

| Molecular Formula | C15H25BO4 |

| Molecular Weight | 280.17 g/mol |

| IUPAC Name | ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate |

| Standard InChI | InChI=1S/C15H25BO4/c1-6-18-13(17)11-8-7-9-12(10-11)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3 |

| Standard InChI Key | NHKKKXHQIGJDOF-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C(=O)OCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C(=O)OCC |

Introduction

Structural and Molecular Properties

Molecular Architecture

The IUPAC name of this compound, ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate, reflects its complex structure. The cyclohexene ring is substituted at the 3-position with a dioxaborolane group and at the 1-position with an ethyl carboxylate ester. The dioxaborolane moiety, a cyclic boronic ester, enhances the compound’s stability and reactivity in cross-coupling reactions.

Key Structural Features:

-

Cyclohexene Ring: Introduces steric and electronic effects that influence reaction selectivity.

-

Dioxaborolane Group: A pinacol boronic ester that facilitates Suzuki-Miyaura couplings.

-

Ethyl Carboxylate: Provides solubility in organic solvents and modulates electronic properties.

Physicochemical Data

The compound’s canonical SMILES string, B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C(=O)OCC, encodes its structural connectivity. Its InChIKey, NHKKKXHQIGJDOF-UHFFFAOYSA-N, serves as a unique identifier in chemical databases.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 280.17 g/mol |

| CAS Number | 1536395-80-8 |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C(=O)OCC |

| InChIKey | NHKKKXHQIGJDOF-UHFFFAOYSA-N |

Chemical Reactivity and Reaction Mechanisms

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki-Miyaura reactions, where it acts as a boronic ester coupling partner. The general mechanism involves:

-

Oxidative Addition: A palladium catalyst reacts with an aryl halide to form a Pd(II) complex.

-

Transmetallation: The boronic ester transfers its aryl group to the Pd(II) center.

-

Reductive Elimination: The Pd(0) catalyst releases the biaryl product, regenerating the catalytic cycle.

This reactivity enables the synthesis of complex aryl-cyclohexene hybrids, valuable in drug discovery.

Secondary Reactions

-

Oxidation: The boronic ester can be oxidized to a boronic acid () using hydrogen peroxide.

-

Reduction: Lithium aluminum hydride () reduces the ester to a primary alcohol.

Applications in Organic Synthesis and Materials Science

Pharmaceutical Intermediates

The compound’s ability to form carbon-carbon bonds makes it indispensable in synthesizing bioactive molecules. For example:

-

Anticancer Agents: Hybrid structures combining cyclohexene and aryl motifs exhibit tubulin inhibition.

-

Antibacterial Compounds: Boron-containing analogs show promise against multidrug-resistant pathogens.

Advanced Materials

-

Polymer Chemistry: Serves as a monomer in conjugated polymers for organic electronics.

-

Coordination Complexes: The dioxaborolane group chelates metals, enabling catalyst design.

Comparison with Related Boronic Esters

| Compound | Key Differences | Applications |

|---|---|---|

| Phenylboronic Acid Pinacol Ester | Aromatic vs. aliphatic backbone | Suzuki couplings |

| Vinylboronic Acid Neopentyl Glycol Ester | Alkenyl group vs. cyclohexene | Olefin metathesis |

The cyclohexene ring in Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate enhances steric bulk, improving selectivity in asymmetric syntheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume